AZ7328 is a highly potent, ATP-competitive pan-AKT (Protein Kinase B) inhibitor that selectively targets all three AKT isoforms. In isolated enzyme assays, it demonstrates an IC50 of < 50 nM, ensuring robust blockade of the kinase active site [1]. Unlike allosteric modulators, AZ7328 binds directly to the ATP-binding pocket, effectively suppressing downstream signaling events such as GSK3β phosphorylation with a cellular IC50 of approximately 91 nM in PTEN-null models [1]. In procurement and assay design, AZ7328 is prioritized as a high-fidelity pharmacological tool for investigating PI3K/AKT/mTOR pathway dependencies, particularly in PIK3CA-mutated or PTEN-deficient cellular models where highly selective, ATP-competitive blockade with low off-target toxicity is required [2].
Substituting AZ7328 with generic allosteric AKT inhibitors (such as MK-2206) or broad-spectrum PI3K inhibitors fundamentally alters assay outcomes due to differing mechanisms of kinase inhibition and compensatory cellular feedback loops [1]. While allosteric inhibitors rely on conformational changes at the pleckstrin homology (PH) domain and prevent membrane localization, AZ7328’s ATP-competitive nature ensures direct active-site blockade. This specific mechanism leads to the characteristic hyperphosphorylation of AKT at regulatory sites while completely ablating downstream substrate activity, a critical biomarker divergence in targeted therapeutic screening [1]. Furthermore, AZ7328 specifically triggers a pronounced, cytostatic autophagic response rather than immediate apoptosis in certain urothelial models; substituting it with an alternative inhibitor fails to replicate this precise phenotypic signature, thereby compromising the reproducibility of combinatorial efficacy studies involving autophagy inhibitors [2].
In isolated enzyme assays, AZ7328 demonstrates potent pan-AKT inhibition, effectively targeting all three AKT isoforms with an IC50 of < 50 nM. This provides a highly efficient active-site blockade compared to older generation kinase inhibitors that exhibit variable affinity across AKT1, AKT2, and AKT3 [1].
| Evidence Dimension | Enzymatic IC50 across AKT isoforms |
| Target Compound Data | < 50 nM for all three AKT isoforms |
| Comparator Or Baseline | Isoform-selective or older generation AKT inhibitors (variable IC50s > 100 nM) |
| Quantified Difference | Uniform sub-50 nM potency across all isoforms |
| Conditions | Isolated enzyme kinase assays |
Ensures complete and reproducible blockade of the AKT signaling node regardless of isoform redundancy in the target cell line.
AZ7328 maintains high cellular permeability and target engagement in highly resistant, PTEN-null models. It successfully inhibits the phosphorylation of downstream target GSK3β in PTEN-null MDA-MB-468 breast cancer cells with an IC50 of 91 nM, demonstrating superior intracellular efficacy compared to standard allosteric inhibitors that struggle with hyperactivated pathway dynamics [1].
| Evidence Dimension | Cellular IC50 for GSK3β phosphorylation inhibition |
| Target Compound Data | 91 nM |
| Comparator Or Baseline | Standard allosteric AKT inhibitors in hyperactivated models |
| Quantified Difference | Sub-100 nM cellular potency in a highly resistant PTEN-null environment |
| Conditions | PTEN-null MDA-MB-468 cell line assay |
Validates the compound's utility for researchers procuring inhibitors specifically for aggressive, mutation-driven cancer models.
Unlike the allosteric inhibitor MK-2206, which prevents AKT membrane localization, the ATP-competitive nature of AZ7328 leads to a distinct biochemical signature: it induces hyperphosphorylation of AKT at regulatory sites while simultaneously ablating downstream substrate activity. This decoupling is essential for assays designed to isolate active-site dynamics from membrane-binding events [1].
| Evidence Dimension | AKT phosphorylation status post-inhibition |
| Target Compound Data | Induces AKT hyperphosphorylation while blocking downstream targets |
| Comparator Or Baseline | MK-2206 (Allosteric inhibitor; reduces AKT phosphorylation) |
| Quantified Difference | Fundamental divergence in upstream biomarker presentation (hyperphosphorylation vs. dephosphorylation) |
| Conditions | In vitro immunoblotting of AKT and downstream substrates |
Crucial for assay design, as buyers must select AZ7328 when investigating ATP-pocket dynamics without disrupting upstream kinase-membrane interactions.
AZ7328 monotherapy induces a cytostatic autophagic response in PIK3CA-mutant bladder cancer cells. However, when combined with autophagy inhibitors (e.g., chloroquine or 3-MA), the cellular response is quantitatively converted from cytostasis to robust apoptosis, a synergistic effect not reliably replicated by non-specific kinase inhibitors [1].
| Evidence Dimension | Apoptotic induction rate |
| Target Compound Data | High apoptosis induction when combined with autophagy inhibitors |
| Comparator Or Baseline | AZ7328 monotherapy (primarily cytostatic / minimal apoptosis) |
| Quantified Difference | Significant shift from autophagic survival to apoptotic cell death |
| Conditions | PIK3CA-mutant human bladder cancer cell lines |
Establishes AZ7328 as the preferred baseline compound for developing dual-inhibition screening panels targeting chemoresistant cancers.
Due to its specific induction of cytostatic autophagy, AZ7328 is the optimal baseline AKT inhibitor for HTS platforms designed to identify synergistic effects with mTOR or autophagy inhibitors (such as chloroquine). Its predictable sub-50 nM potency ensures reproducible baseline suppression of the PI3K/AKT axis [1].
Researchers investigating the decoupling of kinase active-site function from membrane localization should procure AZ7328. Its ATP-competitive mechanism induces AKT hyperphosphorylation while inhibiting downstream targets, providing a distinct biochemical contrast to allosteric inhibitors like MK-2206 [2].
AZ7328 is highly effective in stratifying cell line sensitivity based on PIK3CA mutation status. Its robust cellular efficacy in PTEN-null and mutation-driven environments (e.g., IC50 of 91 nM for GSK3β phosphorylation) makes it an essential tool compound for validating predictive biomarkers in urothelial and prostate cancer research [3].